5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3,4-dichlorophenyl group, a 4-phenylpiperazine moiety, and an ethyl chain at position 2. Its design integrates pharmacophores known for interacting with central nervous system (CNS) targets, such as the 4-phenylpiperazine group, which is common in antipsychotic agents, and the dichlorophenyl moiety, which enhances lipophilicity and receptor binding affinity . The ethyl-thiazolo-triazol-ol scaffold provides a rigid framework that may influence metabolic stability and target selectivity.
Propriétés
IUPAC Name |
5-[(3,4-dichlorophenyl)-(4-phenylpiperazin-1-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23Cl2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-8-9-17(24)18(25)14-15)29-12-10-28(11-13-29)16-6-4-3-5-7-16/h3-9,14,20,31H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDFLOCBHZUFIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCN(CC4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-((3,4-Dichlorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of interest due to its potential biological activities, particularly in the fields of antifungal and antibacterial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be described by the following chemical formula and structure:
| Property | Value |
|---|---|
| Molecular Formula | C23H23Cl2N5OS |
| Molecular Weight | 488.4 g/mol |
| CAS Number | 886912-13-6 |
The structure features a thiazole ring fused with a triazole moiety, which is known to influence its biological properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of triazole derivatives. The presence of the 3,4-dichlorophenyl group has been shown to enhance antifungal activity significantly. In comparative assays, compounds with similar structural features exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.009 to 0.037 mg/mL against various fungal strains such as Trichophyton viride and Aspergillus versicolor .
Case Study: Antifungal Efficacy
In a study examining the structure-activity relationship (SAR) of triazole derivatives, it was found that substituents at specific positions on the triazole ring could dramatically affect antifungal potency. For instance:
| Compound | MIC (mg/mL) | MFC (mg/mL) |
|---|---|---|
| Compound 19 | 0.009 | 0.0125 |
| Compound 20 | 0.0006 | 0.00125 |
| Ketoconazole | 0.28–1.88 | 0.38–2.82 |
These results indicate that the compound may outperform traditional antifungal agents like ketoconazole in certain applications .
Antibacterial Activity
The antibacterial properties of triazole derivatives have also been explored. The compound's structural components suggest potential efficacy against various bacterial strains. Triazoles are known to exhibit broad-spectrum antibacterial activity due to their ability to inhibit cell wall synthesis and disrupt metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Fungal Ergosterol Biosynthesis : Similar to other triazoles, it may inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol synthesis in fungi.
- DNA Interaction : Potential binding to DNA topoisomerase IV has been suggested as a mechanism contributing to its antibacterial effects .
Research Findings
Research indicates that modifications in the molecular structure can lead to variations in biological activity:
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substitutents
Compound A : 5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 898366-19-3)
- Key Differences : Replaces the 3,4-dichlorophenyl group with a 3-chlorophenyl substituent and substitutes 4-phenylpiperazine with 4-ethylpiperazine.
- The ethylpiperazine group may alter pharmacokinetics due to reduced aromatic π-π interactions.
Compound B : 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (RN: 869344-07-0)
- Key Differences : Incorporates a 4-ethoxy-3-methoxyphenyl group instead of 3,4-dichlorophenyl and a methyl group at position 2.
- Implications : The methoxy and ethoxy groups introduce hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to the dichlorophenyl group in the target compound.
Analogues with Varied Heterocyclic Cores
Compound C : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Key Differences : Replaces the thiazolo-triazol-ol core with a triazolo-thiadiazole system and substitutes the dichlorophenyl group with a 4-methoxyphenyl moiety.
- The methoxyphenyl group likely reduces antifungal efficacy compared to dichlorophenyl, as seen in molecular docking studies against 14-α-demethylase lanosterol (PDB: 3LD6) .
Physicochemical and Crystallographic Comparisons
- Crystallinity : The target compound’s structural analogs, such as those in , crystallize in triclinic P̄1 symmetry with planar conformations except for perpendicularly oriented fluorophenyl groups. This suggests that the dichlorophenyl group in the target compound may adopt a similar perpendicular orientation, influencing packing efficiency and stability .
- Solubility : Compounds with methoxy/ethoxy substituents (e.g., Compound B) show higher aqueous solubility due to polar groups, whereas the dichlorophenyl and phenylpiperazine groups in the target compound favor lipid solubility, enhancing CNS bioavailability .
Antifungal Potential
- The target compound’s dichlorophenyl group is structurally analogous to antifungal azoles (e.g., fluconazole), which inhibit lanosterol 14-α-demethylase. Molecular docking studies of triazolo-thiadiazoles () suggest that electron-withdrawing substituents (e.g., Cl) enhance binding to the enzyme’s heme cofactor. The dichlorophenyl group in the target compound may confer superior antifungal activity compared to methoxyphenyl analogues .
CNS Activity
- The 4-phenylpiperazine moiety is a hallmark of dopamine D2 and serotonin 5-HT1A receptor ligands. Compared to Compound A’s ethylpiperazine, the phenyl group in the target compound may improve affinity for these receptors due to aromatic stacking interactions .
Data Table: Comparative Analysis of Key Compounds
Méthodes De Préparation
Electrophilic Cyclization of 3-Allylsulfanyl-1,2,4-triazoles
Regioselective electrophilic cyclization of 3-[(2-alken-1-yl)sulfanyl]-4H-1,2,4-triazoles enables controlled annelation. For example, treatment of 3-allylsulfanyl-4,5-diphenyl-3H-1,2,4-triazole with iodine or bromine in dichloromethane at 0–5°C yieldsthiazolo[3,2-b]triazol-7-ium salts. The regioselectivity is governed by the alkenyl substituent’s electronic properties: electron-donating groups favor thiazole ring formation, while electron-withdrawing groups promote alternative pathways.
Key Conditions
[2+3]-Cyclocondensation with Triazole-3-thiols
An alternative route involves [2+3]-cyclocondensation between 1,2,4-triazole-3-thiols and α,β-unsaturated carbonyl compounds. For instance, reacting 5-amino-1,2,4-triazole-3-thiol with N-arylmaleimides in ethanol under reflux produces 5-substituted thiazolo[3,2-b]triazol-6-ones. This method is advantageous for introducing substituents at the 5-position, which is critical for subsequent functionalization.
Reaction Parameters
- Reagents: N-Arylmaleimides, monochloroacetic acid
- Solvent: Ethanol or acetic acid
- Temperature: 80–100°C
- Yield: 55–70%
Functionalization of the Thiazolo-triazole Core
After constructing the bicyclic system, the 5-position is modified to introduce the (3,4-dichlorophenyl)(4-phenylpiperazin-1-yl)methyl group.
Mannich Reaction for Alkylation
The Mannich reaction is widely employed to introduce aryl-piperazine moieties. In a representative procedure, 5-aminothiazolo[3,2-b]triazol-6-ol is reacted with 3,4-dichlorobenzaldehyde and 4-phenylpiperazine in the presence of acetic acid as a catalyst. The reaction proceeds via imine formation, followed by nucleophilic attack from the piperazine nitrogen.
Optimized Protocol
- Substrates: 5-Amino core, 3,4-dichlorobenzaldehyde, 4-phenylpiperazine
- Catalyst: Acetic acid (10 mol%)
- Solvent: Methanol
- Temperature: 60°C, 12 hours
- Yield: 62%
Suzuki-Miyaura Coupling for Aryl Group Introduction
For higher steric control, palladium-catalyzed Suzuki-Miyaura coupling has been utilized. A boronic acid derivative of 3,4-dichlorophenyl is coupled with a brominated thiazolo-triazole precursor. For example, 5-bromo-2-ethylthiazolo[3,2-b]triazol-6-ol reacts with 3,4-dichlorophenylboronic acid under Pd(PPh₃)₄ catalysis.
Representative Conditions
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃
- Solvent: Dioxane/water (4:1)
- Temperature: 90°C, 8 hours
- Yield: 58%
Side Chain Elaboration: 4-Phenylpiperazine Integration
The 4-phenylpiperazine moiety is typically introduced via nucleophilic substitution or reductive amination.
Nucleophilic Substitution with Piperazine Derivatives
Bromomethyl intermediates undergo substitution with 4-phenylpiperazine. For instance, treating 5-(bromomethyl)-2-ethylthiazolo[3,2-b]triazol-6-ol with 4-phenylpiperazine in dimethylformamide (DMF) at 80°C affords the target compound after 6 hours.
Critical Parameters
Reductive Amination
An alternative approach involves reductive amination between a ketone intermediate and 4-phenylpiperazine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6, the imine formed from 5-(3,4-dichlorophenylcarbonyl)-2-ethylthiazolo[3,2-b]triazol-6-ol and 4-phenylpiperazine is reduced to the secondary amine.
Optimized Conditions
- Reducing Agent: NaBH₃CN (2 equiv)
- Solvent: Methanol
- pH: 5–6 (adjusted with AcOH)
- Temperature: Room temperature, 24 hours
- Yield: 73%
Final Hydroxylation at the 6-Position
The 6-hydroxy group is introduced via hydrolysis of a protected precursor. For example, 6-methoxy derivatives are treated with hydrobromic acid (HBr) in acetic acid under reflux.
Hydrolysis Protocol
- Substrate: 6-Methoxy precursor
- Reagent: 48% HBr in AcOH
- Temperature: 100°C, 4 hours
- Yield: 85%
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, highlighting yields and critical parameters:
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Electrophilic cyclization’s regioselectivity remains a persistent challenge. Computational studies suggest that electron-donating groups on the alkenyl chain favor 6-endo-trig cyclization, forming the thiazole ring. Steric hindrance from the 4-phenylpiperazine group may necessitate lower temperatures (0–5°C) to suppress side reactions.
Purification of Hydrophobic Intermediates
Late-stage intermediates often exhibit poor solubility in polar solvents. Gradient chromatography using silica gel and ethyl acetate/hexane mixtures (1:3 to 1:1) improves resolution. Recrystallization from ethanol/water (7:3) enhances purity to >98%.
Functional Group Compatibility
The 6-hydroxy group’s acidity (pKa ≈ 8.5) necessitates protection during piperazine coupling. Tert-butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
